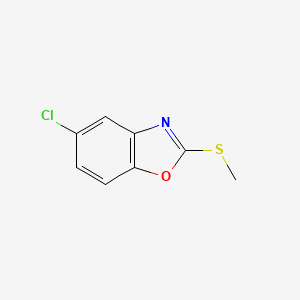

5-Chloro-2-(methylthio)-1,3-benzoxazole

Description

Significance of the Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

The benzoxazole scaffold is a prominent heterocyclic ring system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif is of significant interest in the field of heterocyclic chemistry due to its presence in a wide array of biologically active molecules. The inherent aromaticity of the benzoxazole ring system confers relative stability, while also providing reactive sites that allow for diverse functionalization. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making the benzoxazole core a privileged structure in medicinal chemistry and drug discovery. The versatility of the benzoxazole scaffold allows for the synthesis of large libraries of compounds with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Research Context and Importance of 5-Chloro-2-(methylthio)-1,3-benzoxazole Derivatives

Within the broader class of benzoxazoles, derivatives of this compound are of particular interest to researchers. The presence of a chlorine atom at the 5-position and a methylthio group at the 2-position of the benzoxazole ring can significantly influence the compound's physicochemical properties and biological activity. The chloro- substitution is known to enhance the lipophilicity and metabolic stability of molecules, which can be advantageous for developing drug candidates. The methylthio group at the 2-position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a variety of analogs with potentially improved potency and selectivity.

Research into derivatives of this compound is often driven by the quest for new therapeutic agents. For instance, various 5-chlorobenzoxazole (B107618) derivatives have been investigated for their potential as antimicrobial and anticancer agents. Studies have shown that modifications at the 2-position of the 5-chlorobenzoxazole core can lead to compounds with significant biological effects. While specific research on the biological activities of this compound itself is not extensively documented in publicly available literature, the established biological profiles of its close analogs underscore the importance of this chemical scaffold in ongoing drug discovery efforts.

Detailed Research Findings

While comprehensive research dedicated solely to this compound is limited, its synthesis can be inferred from established methods for analogous compounds. The likely synthetic pathway involves a two-step process starting from 2-amino-4-chlorophenol (B47367).

The first step is the synthesis of the precursor, 5-chlorobenzooxazole-2-thiol. This is typically achieved by reacting 2-amino-4-chlorophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521). chemicalbook.com One documented synthesis method involves the reaction of 2-amino-4-chlorophenol with potassium ethylxanthate (B89882) in ethanol, followed by acidification to yield 5-chloro-2-mercaptobenzoxazole (B1348873) with a high yield of 99.1%. chemicalbook.com

The second step would be the S-alkylation of the resulting 5-chlorobenzooxazole-2-thiol with a methylating agent, such as methyl iodide, in the presence of a base to introduce the methylthio group at the 2-position. This is a common and efficient method for forming thioethers from thiols.

The following table summarizes the key reactants and expected product of this synthetic route.

| Reactant 1 | Reactant 2 | Product of Step 1 | Reactant for Step 2 | Final Product |

| 2-Amino-4-chlorophenol | Carbon Disulfide / Potassium Hydroxide | 5-Chlorobenzooxazole-2-thiol | Methyl Iodide | This compound |

The biological activities of various derivatives of 5-chlorobenzoxazole have been a subject of scientific investigation. For example, a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. scienceopen.comnih.govnih.govresearchgate.net These studies highlight the potential of the 5-chlorobenzoxazole scaffold as a basis for the development of new antimicrobial agents. Furthermore, other research has focused on the anticancer potential of novel 4-chloro-1,3-benzoxazole derivatives, indicating that the position of the chloro substituent and modifications at the 2-position are crucial for cytotoxic activity. biotech-asia.org

The table below provides a glimpse into the types of biological activities investigated for related 5-chlorobenzoxazole derivatives.

| Compound Class | Biological Activity Investigated | Reference |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Antibacterial, Antifungal | scienceopen.comnih.govnih.govresearchgate.net |

| 4-Chloro-1,3-benzoxazole derivatives | Anticancer | biotech-asia.org |

| 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Anticancer | mdpi.com |

It is important to note that while these studies provide a valuable research context, the specific biological profile of this compound remains to be fully elucidated through dedicated experimental evaluation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-12-8-10-6-4-5(9)2-3-7(6)11-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQGNGANBLTNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214046 | |

| Record name | Benzoxazole, 5-chloro-2-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-25-8 | |

| Record name | Benzoxazole, 5-chloro-2-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64037-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 5-chloro-2-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Methylthio 1,3 Benzoxazole and Its Analogues

Classical and Contemporary Synthetic Routes to Benzoxazoles

The formation of the benzoxazole (B165842) ring system is a cornerstone of organic synthesis, with a variety of methods available, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical approaches.

Cyclocondensation Reactions of o-Aminophenols and Thiol Derivatives

A foundational and widely employed method for the synthesis of the benzoxazole core is the cyclocondensation of an o-aminophenol with a suitable one-carbon electrophile. In the context of preparing 2-thio-substituted benzoxazoles, this typically involves the reaction of an o-aminophenol with carbon disulfide or its derivatives.

Specifically, the synthesis of the key precursor for 5-Chloro-2-(methylthio)-1,3-benzoxazole, which is 5-chloro-1,3-benzoxazole-2-thiol, is achieved through the reaction of 2-amino-4-chlorophenol (B47367) with carbon disulfide. This reaction is often carried out in the presence of a base such as potassium hydroxide (B78521) in a suitable solvent like ethanol. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the benzoxazole-2-thiol.

| Starting Material | Reagent | Product |

| 2-Amino-4-chlorophenol | Carbon Disulfide (CS2) | 5-Chloro-1,3-benzoxazole-2-thiol |

This classical approach remains a robust and efficient method for the preparation of 2-mercaptobenzoxazoles, which are versatile intermediates for further functionalization.

Metal-Catalyzed Coupling and Cyclization Approaches

Modern synthetic organic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of heterocyclic systems, including benzoxazoles. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Transition metal catalysts, particularly those based on palladium and copper, have been instrumental in the development of new routes to benzoxazoles. While direct metal-catalyzed synthesis of 2-thio-substituted benzoxazoles is less common, metal catalysts are frequently employed in the synthesis of other 2-substituted benzoxazoles, which can sometimes be converted to the desired thio-derivatives. For instance, palladium-catalyzed carbonylation-amination-cyclization cascades of o-haloanilines can provide access to the benzoxazole core, which could then be functionalized.

More directly relevant are copper-catalyzed intramolecular C-O bond formations. For example, the cyclization of N-(2-halophenyl)amides can be mediated by copper catalysts to afford 2-substituted benzoxazoles. While not a direct route to 2-thio derivatives, these methodologies highlight the power of metal catalysis in benzoxazole synthesis.

Electrochemical Synthesis Methods

Electrochemical synthesis has gained significant attention as a green and sustainable alternative to traditional chemical methods. By using electricity as a "reagent," it is often possible to avoid harsh oxidants or reductants. The electrochemical synthesis of benzoxazoles has been explored, typically involving the oxidative cyclization of suitable precursors.

For the synthesis of 2-substituted benzoxazoles, electrochemical methods often rely on the anodic oxidation of N-(2-hydroxy-phenyl)amides or related Schiff bases. While the direct electrochemical synthesis of 2-(methylthio)benzoxazoles has not been extensively reported, the electrochemical formation of C-S bonds is an active area of research. rsc.org It is conceivable that an electrochemical approach could be developed for the intramolecular cyclization of a precursor already containing the thioether moiety or for the direct thiolation of a pre-formed benzoxazole ring.

Targeted Synthesis Strategies for 2-Substituted Benzoxazoles with Sulfur Moieties

Once the benzoxazole core is established, or concurrently with its formation, the introduction of the desired substituent at the 2-position is a key strategic consideration. For this compound, this involves the formation of a C-S bond at the 2-position.

S-Alkylation of Benzoxazole-2-thiols

The most direct and widely used method for the synthesis of 2-(alkylthio)benzoxazoles is the S-alkylation of the corresponding benzoxazole-2-thiol. This reaction is a classical nucleophilic substitution where the sulfur atom of the thiol(ate) acts as the nucleophile.

The synthesis of this compound is a prime example of this strategy. The precursor, 5-chloro-1,3-benzoxazole-2-thiol, is first deprotonated with a suitable base to form the more nucleophilic thiolate anion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium methoxide. The resulting thiolate is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to afford the final product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Reaction Scheme for the S-methylation of 5-Chloro-1,3-benzoxazole-2-thiol

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 1 | 5-Chloro-1,3-benzoxazole-2-thiol | Base (e.g., NaH) | DMF | Sodium 5-chloro-1,3-benzoxazol-2-thiolate |

| 2 | Sodium 5-chloro-1,3-benzoxazol-2-thiolate | Methylating agent (e.g., CH3I) | DMF | This compound |

This two-step, one-pot procedure is generally high-yielding and provides a straightforward route to the target compound.

Combinatorial Synthesis Approaches Utilizing 2-(Methylthio)benzoxazole Intermediates

The 2-(methylthio) group in benzoxazoles can serve as a useful leaving group in nucleophilic aromatic substitution reactions, making these compounds valuable intermediates in combinatorial chemistry for the generation of compound libraries. The methylthio group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diversity at the 2-position of the benzoxazole scaffold.

While specific, large-scale combinatorial libraries based on this compound are not extensively documented in readily available literature, the principle of this approach is well-established. A solid-phase synthesis strategy could be envisaged where a benzoxazole scaffold is attached to a solid support. The 2-(methylthio) group could then be displaced by a library of nucleophiles in a parallel or split-and-mix fashion. Subsequent cleavage from the resin would yield a library of 2-substituted-5-chlorobenzoxazoles.

This strategy allows for the rapid generation of a large number of derivatives for biological screening. The reactivity of the 2-(methylthio) group as a leaving group is a key feature that enables this combinatorial approach.

Regioselective Functionalization and Chlorination Strategies

The synthesis of this compound is a multi-step process where the introduction of the chloro and methylthio groups at specific positions is paramount. The regioselectivity of these transformations is often dictated by the chosen synthetic route.

A common and effective strategy for ensuring the correct placement of the chlorine atom at the 5-position is to begin with a starting material that already contains the halogen in the desired location. The synthesis typically commences with 2-amino-4-chlorophenol, which serves as the foundational building block for the benzoxazole ring. This precursor dictates that the resulting benzoxazole will be chlorinated at the 5-position.

The formation of the 2-(methylthio) group often proceeds through a 2-mercapto intermediate. The reaction of 2-amino-4-chlorophenol with reagents like carbon disulfide or potassium ethyl xanthate leads to the formation of 5-chloro-1,3-benzoxazole-2-thiol. nih.gov This intermediate is then subjected to methylation, typically using a methylating agent such as methyl iodide or dimethyl sulfate, to yield the final product, this compound.

An alternative approach involves the direct chlorination of a pre-formed 2-(methylthio)-1,3-benzoxazole scaffold. However, controlling the regioselectivity of electrophilic aromatic substitution on the benzoxazole ring can be challenging. The position of chlorination is influenced by the directing effects of the fused benzene (B151609) ring and the substituents on the oxazole (B20620) ring. Patents describing the chlorination of benzoxazole derivatives suggest that reaction conditions, such as the choice of chlorinating agent and stoichiometry, are crucial for achieving selectivity. google.com For instance, the use of excess chlorinating agents can lead to multiple chlorinations, with a preference for the 2- and 6-positions. google.com

Detailed research findings on specific chlorination strategies for 2-(methylthio)-1,3-benzoxazole leading specifically to the 5-chloro isomer are not extensively detailed in the provided context. The more reliable and commonly cited method relies on the use of 2-amino-4-chlorophenol as the starting material to unambiguously establish the 5-chloro substitution pattern. nih.gov

The synthesis of various benzoxazole analogues often involves the condensation of appropriately substituted o-aminophenols with a variety of reagents such as aldehydes, carboxylic acids, or acyl chlorides to introduce diversity at the 2-position. nih.govmdpi.commdpi.com

Interactive Data Table: Synthesis of Benzoxazole Precursors

The following table summarizes the synthesis of a key intermediate, 5-chloro-1,3-benzoxazol-2(3H)-one, from which the target compound can be derived. nih.gov

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 2-Amino-4-chlorophenol | Urea | Dimethylformamide | Reflux, 3h, 60°C | 5-Chloro-1,3-benzoxazol-2(3H)-one | Not Specified |

Interactive Data Table: General Chlorination of Benzoxazole Derivatives

This table outlines general chlorinating agents used for benzoxazole systems, as described in patent literature. google.com The regioselectivity is highly dependent on the substrate and reaction conditions.

| Substrate Type | Chlorinating Agent | Potential Products | Notes |

| Benzoxazole | Gaseous Chlorine, POCl₃, PCl₅, SOCl₂ | Chloro-benzoxazoles | Selectivity can be an issue, potentially leading to mixtures. |

| Benzoxazole | PCl₃ and Chlorine (in situ PCl₅) | 2,6-Dichloro-benzoxazole | Excess chlorinating agent can favor dichlorination. |

| 2-Mercapto-1,3-benzoxazole | Various Chlorinating Agents | 2-Chloro-1,3-benzoxazole | Involves the exchange of the mercapto group for chlorine. |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Methylthio 1,3 Benzoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals in the 5-Chloro-2-(methylthio)-1,3-benzoxazole molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

Aromatic Protons (δ 7.0-8.0 ppm):

H-4: This proton is expected to appear as a doublet, shifted downfield due to the anisotropic effect of the adjacent oxygen and the electronic effect of the chlorine at the meta position.

H-6: This proton, positioned between the chlorine atom and another aromatic proton, will likely appear as a doublet of doublets.

H-7: This proton is anticipated to be the most upfield of the aromatic signals, appearing as a doublet due to coupling with H-6.

Methyl Protons (δ 2.5-2.8 ppm):

-SCH₃: The three protons of the methyl group are chemically equivalent and not coupled to any other protons, resulting in a distinct singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table contains predicted data based on spectral analysis of analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.65 - 7.75 | d (doublet) | ~2.0 |

| H-6 | 7.30 - 7.40 | dd (doublet of doublets) | ~8.5, ~2.0 |

| H-7 | 7.25 - 7.35 | d (doublet) | ~8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, S, Cl) and resonance effects within the heterocyclic system. mdpi.com

C-2: This carbon is bonded to nitrogen, oxygen (within the ring system), and sulfur, causing it to be significantly deshielded and appear far downfield.

C-3a and C-7a: These are the bridgehead carbons where the benzene (B151609) and oxazole (B20620) rings are fused. Their shifts are characteristic of quaternary carbons in a fused aromatic system.

C-4, C-6, C-7: These are protonated aromatic carbons. Their chemical shifts are influenced by the positions of the heteroatoms and the chlorine substituent.

C-5: This carbon is directly attached to the chlorine atom, resulting in a downfield shift.

-SCH₃: The methyl carbon signal will appear in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on spectral analysis of analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 165 - 170 |

| C-3a | 148 - 152 |

| C-4 | 118 - 122 |

| C-5 | 128 - 132 |

| C-6 | 124 - 128 |

| C-7 | 110 - 114 |

| C-7a | 140 - 144 |

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

To confirm the assignments made from 1D NMR spectra, 2D-NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the signals for H-6 and H-7 would be expected, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to unambiguously link the signals of H-4, H-6, H-7, and the methyl protons to their corresponding carbon signals (C-4, C-6, C-7, and the -SCH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons. For instance, the methyl protons (-SCH₃) would show a correlation to C-2, confirming the position of the methylthio group. The aromatic protons would show correlations to the quaternary carbons C-3a, C-5, and C-7a, allowing for their definitive assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₈H₆ClNOS), the high-resolution mass spectrum would show a molecular ion peak confirming its elemental composition.

The electron ionization (EI) mass spectrum is expected to exhibit a characteristic molecular ion [M]⁺ peak. Due to the presence of a chlorine atom, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

Molecular Ion (M⁺): m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl).

The fragmentation of the molecular ion provides valuable structural clues. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A prominent peak at m/z 184/186 would result from the cleavage of the S-CH₃ bond, forming a stable cation [M-15]⁺.

Loss of the thiomethyl radical (•SCH₃): Cleavage of the C-S bond could lead to a fragment corresponding to the 5-chlorobenzoxazolium cation at m/z 152/154 [M-47]⁺.

Ring Cleavage: Fragmentation of the benzoxazole (B165842) ring system could lead to the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), resulting in further fragment ions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands for its structural features. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃) | Medium-Weak |

| 1620 - 1600 | C=N stretch | Oxazole Ring | Medium |

| 1600, 1470 | C=C stretch | Aromatic Ring | Medium |

| 1270 - 1220 | C-O-C stretch | Oxazole Ring | Strong |

| 850 - 750 | C-Cl stretch | Aryl Halide | Strong |

| 900 - 675 | C-H bend (oop) | Aromatic | Strong |

The presence of strong bands in the aromatic C-H bending region (900-675 cm⁻¹) can also help confirm the substitution pattern on the benzene ring. libretexts.org The combination of these characteristic bands provides strong evidence for the benzoxazole core, as well as the chloro and methylthio substituents.

X-ray Crystallography and Solid-State Structural Analysis

While NMR, MS, and IR provide comprehensive data for structure elucidation, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if suitable single crystals were grown, the analysis would be expected to confirm the planarity of the fused benzoxazole ring system. nih.gov Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking between the aromatic rings or interactions involving the chlorine and sulfur atoms, which influence the physical properties of the material. nih.govresearchgate.net

Crystal Packing Interactions: Hydrogen Bonding and Van der Waals Forces

The crystal packing of benzoxazole derivatives is often governed by a combination of weak intermolecular forces, including hydrogen bonding and van der Waals interactions. In related structures, such as certain benzoxazole methyl esters, hydrogen bonding is a dominant force in the crystal packing. For instance, C–H⋯O hydrogen bonds can link molecules into infinite chains. While specific crystallographic data for this compound is not publicly available, the principles of intermolecular interactions observed in analogous compounds provide a framework for understanding its potential solid-state architecture.

Hirshfeld Surface Analysis for Intermolecular Contacts

Below is an interactive data table illustrating typical contributions of intermolecular contacts in benzoxazole derivatives as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution |

| H⋯H | 33.2% |

| H⋯O/O⋯H | 19.9% |

| H⋯C/C⋯H | 17.8% |

| N⋯O/O⋯N | 0.3% |

| S⋯S | 0.2% |

Conformational Analysis and Stereochemical Characterization

The conformational landscape of benzoxazole derivatives is determined by the rotational freedom around single bonds. For this compound, the key torsion angle would be that which defines the orientation of the methylthio group relative to the benzoxazole ring system. Quantum chemical calculations are often employed to determine the most stable conformations and the energy barriers between them.

In studies of similar molecules, computational methods have been used to analyze the conformational preferences. For example, in a related benzoxazole ester, the anomeric effect and the presence of a 1,4-S⋯O intramolecular interaction were found to be relevant for the conformational preference. semanticscholar.org For this compound, the planarity of the benzoxazole ring is expected, while the methyl group of the methylthio substituent can adopt various orientations. The presence of the chlorine atom at the 5-position is unlikely to induce significant stereochemical complexity in the molecule itself, as it does not create a chiral center. However, its electronic properties can influence the conformational preferences of the flexible methylthio group.

A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify the global and local energy minima, which correspond to the most stable conformers.

Theoretical and Computational Investigations of 5 Chloro 2 Methylthio 1,3 Benzoxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of 5-Chloro-2-(methylthio)-1,3-benzoxazole, elucidating its electronic structure and inherent molecular properties. These methods are fundamental to understanding the compound's reactivity and stability.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. In studies of compounds structurally related to this compound, DFT calculations, often employing basis sets like B3LYP/6-31G, are utilized for full geometry optimization. These calculations provide crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule.

For instance, in a theoretical study of a similar heterocyclic system, 8-chloro-3-((3-chlorobenzyl)thio)-triazolo[4,3-a]pyridine, DFT calculations were performed to understand its electronic properties. While specific data for this compound is not available, a similar approach would be expected to yield comparable insights.

Illustrative Data from a Related Heterocyclic Compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.99 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Energy Gap | 7.41 |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to predict various molecular properties. While specific ab initio studies on this compound are not detailed in the provided context, these methods are generally used to calculate properties such as molecular geometries, vibrational frequencies, and electronic energies with high accuracy.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer and hyperconjugative interactions within a molecule. For heterocyclic compounds, NBO analysis can reveal significant electronic delocalization, which contributes to their stability.

In the analysis of related molecules, NBO calculations have been used to investigate the delocalization of electron density from a donor NBO to an acceptor NBO. The stabilization energy E(2) associated with these interactions is a key indicator of the strength of the electronic delocalization. For example, interactions between lone pair orbitals and antibonding orbitals can be quantified.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in predicting how this compound might interact with biological macromolecules, providing a basis for understanding its potential pharmacological activity.

Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to the active site of a target protein.

For various benzoxazole (B165842) derivatives, molecular docking studies have been conducted to explore their binding affinity with specific enzymes. For instance, derivatives have been docked into the active sites of proteins like β-Tubulin, a target for anthelmintic drugs. These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The binding energy values obtained from these simulations provide an estimate of the binding affinity.

Illustrative Docking Results for a Benzoxazole Derivative with a Target Protein

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzoxazole Derivative | β-Tubulin | -8.5 | Lys254, His283, Gln136 |

Conformational Landscape Analysis and Energetics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape and the relative energies of different conformers is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

For complex molecules like N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine, a related benzoxazolone derivative, crystal structure analysis has revealed specific torsion angles that define its conformation. Theoretical calculations can complement such experimental data by exploring a wider range of possible conformations and their corresponding energies, thus providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Structure-Energy Relationships and Thermodynamic Stability

Theoretical and computational investigations into the structure-energy relationships and thermodynamic stability of this compound are limited in publicly available scientific literature. Comprehensive studies detailing specific thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of formation for this particular molecule have not been extensively reported.

Computational chemistry methods, such as Density Functional Theory (DFT) and other quantum mechanical calculations, are standard approaches for determining the thermodynamic stability and electronic structure of organic molecules. These studies typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various thermodynamic properties can be calculated.

While specific data tables for this compound are not available, a hypothetical table based on typical computational outputs for similar molecules would include the parameters shown below. It is crucial to note that the following table is for illustrative purposes and does not represent actual calculated data for this compound.

Hypothetical Thermodynamic Data for a Benzoxazole Derivative

| Parameter | Value | Unit |

|---|---|---|

| Gibbs Free Energy (ΔG) | Hypothetical Value | kcal/mol |

| Enthalpy (ΔH) | Hypothetical Value | kcal/mol |

| Entropy (S) | Hypothetical Value | cal/mol·K |

Further dedicated computational research would be necessary to generate precise data for this compound and to fully elucidate its structure-energy relationships and thermodynamic profile. Such studies would provide valuable insights into its reactivity, stability, and potential intermolecular interactions.

Chemical Transformations and Derivatization Strategies of 5 Chloro 2 Methylthio 1,3 Benzoxazole

Nucleophilic Displacement Reactions at the 2-Position

The carbon atom at the 2-position of the benzoxazole (B165842) ring is electrophilic and susceptible to attack by nucleophiles. The methylthio (-SMe) group is an effective leaving group, facilitating nucleophilic substitution reactions. This pathway is commonly exploited for the synthesis of 2-aminobenzoxazole (B146116) derivatives.

For instance, the reaction of 2-(methylthio)benzoxazoles with various primary or secondary amines leads to the formation of 2-(alkylamino)benzoxazoles. researchgate.net In these reactions, the amine acts as the nucleophile, displacing the methylthio group to form a new C-N bond. This transformation is fundamental for introducing diverse amino functionalities, which are prevalent in biologically active molecules. The reaction proceeds efficiently, often catalyzed by a base, to yield a range of N-substituted 2-aminobenzoxazoles. researchgate.net A similar principle applies to the displacement of other leaving groups at the C2 position, such as a chlorine atom, which can be readily substituted by ammonia (B1221849) to produce 2-amino-5-chlorobenzoxazole. google.com

Table 1: Nucleophilic Displacement at the C2-Position

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-(Methylthio)benzoxazole | Alkylamine | 2-(Alkylamino)benzoxazole | researchgate.net |

Aromatic Electrophilic Substitution Reactions on the Benzene (B151609) Ring (e.g., Nitration)

The benzene portion of the benzoxazole ring system can undergo aromatic electrophilic substitution, allowing for the introduction of functional groups directly onto the carbocyclic ring. Nitration is a classic example of this reaction type. The regiochemical outcome is dictated by the directing effects of the substituents already present: the chloro group at C5 and the fused oxazole (B20620) ring.

The chloro group is an ortho-, para-director, while being deactivating. The oxazole ring's directing influence is more complex. Studies on the nitration of benzoxazole itself show that substitution typically occurs at the 5- or 6-positions. researchgate.net In the case of 2-chlorobenzoxazole, nitration with fuming nitric acid in sulfuric acid yields 2-chloro-6-nitrobenzoxazole. prepchem.com Given that the C5 position is blocked by a chlorine atom in the target molecule, electrophilic attack is sterically and electronically directed towards the C4, C6, and C7 positions. Based on analogous reactions, the nitro group is most likely to be introduced at the C6 position, which is para to the directing chloro group.

Table 2: Example of Aromatic Electrophilic Substitution

| Substrate | Reagents | Product | Reference |

|---|

Side-Chain Functionalization and Modification of the Methylthio Group

The methylthio group itself serves as a handle for further functionalization, primarily through oxidation of the sulfur atom. The sulfide (B99878) can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. These oxidation states enhance the leaving group ability of the side chain, paving the way for further reactions.

Research on the metabolism of 2-methylthiobenzothiazole, a closely related compound, indicates that the methylthio group is oxidized to the corresponding methylsulfoxide and/or methylsulfone. nih.gov These oxidized intermediates become excellent substrates for nucleophilic displacement. For example, the methylsulfinyl (-S(O)Me) and methylsulfonyl (-S(O)₂Me) groups can be displaced by nucleophiles like glutathione (B108866) (GSH). nih.govnih.gov In these reactions, the displaced groups are methanesulfenic acid (from the sulfoxide) and methanesulfinic acid (from the sulfone). nih.gov This two-step sequence of oxidation followed by nucleophilic substitution provides a strategic method for replacing the methylthio moiety with other functional groups.

Table 3: Functionalization via Oxidation of the Methylthio Group

| Starting Moiety | Oxidized Intermediate | Potential Reactivity | Reference |

|---|---|---|---|

| -SMe (Sulfide) | -S(O)Me (Sulfoxide) | Substrate for nucleophilic displacement | nih.gov |

Cross-Coupling Reactions and C-H Activation Strategies

Modern synthetic methods, such as palladium-catalyzed cross-coupling and C-H activation, offer powerful tools for derivatizing the benzoxazole core. These strategies allow for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to functionalize using classical methods.

One notable strategy is the direct C-H arylation of the benzoxazole ring. Research has demonstrated that palladium catalysts can selectively activate the C-H bond at the C7 position of benzoxazole derivatives for arylation. acs.orgresearchgate.net This regioselectivity is proposed to occur through a (thio)phenoxy chelation-assisted mechanism. acs.org

Furthermore, the chlorine atom at the C5 position is a prime site for traditional cross-coupling reactions, such as the Suzuki coupling. In this reaction, a palladium catalyst, a base, and a boronic acid or boronic ester are used to replace the chlorine atom with an aryl or heteroaryl group. This approach has been successfully applied to synthesize 5-arylbenzoxazole derivatives, highlighting its utility in constructing complex molecular frameworks. rsc.org

Table 4: Cross-Coupling and C-H Activation Reactions

| Reaction Type | Position | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | C7 | PdCl₂ / PivOK | C7-Arylbenzoxazole | acs.org |

Radical-Type Reactions Involving Thiol Intermediates

The methylthio group can be converted into a thiol (mercaptan), which opens up reaction pathways involving radical intermediates. The synthesis of the required 5-chlorobenzo[d]oxazole-2-thiol intermediate can be achieved by reacting 2-amino-4-chlorophenol (B47367) with potassium hydroxide (B78521) and carbon disulfide. rsc.org

Once formed, the thiol can participate in radical reactions. For example, benzoxazole-2-thiols have been used in asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes. acs.org In this process, a thia radical is generated from the thiol. This highly reactive intermediate then adds across the double bond of the vinylarene, followed by trapping with an alkoxy radical, to form a new β-alkoxysulfide product. acs.org This demonstrates how the thiol intermediate derived from 5-Chloro-2-(methylthio)-1,3-benzoxazole can be leveraged to engage in sophisticated radical transformations for C-S and C-O bond formation.

Anticancer Activity Profiling and Molecular Mechanisms

The anticancer potential of benzoxazole derivatives, including those with a 5-chloro substitution, has been a subject of extensive research. These compounds have been investigated for their ability to interfere with various cellular processes and molecular targets crucial for cancer cell proliferation and survival.

Inhibition of Kinase Receptors (e.g., c-Met, VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process vital for tumor growth and metastasis. Several studies have explored benzoxazole derivatives as potential VEGFR-2 inhibitors. While some 5-chlorobenzo[d]oxazole derivatives have been synthesized and evaluated, they have occasionally exhibited less potent activities compared to other analogues. nih.gov For instance, a series of 5-chlorobenzo[d]oxazole derivatives showed IC50 values ranging from 26.31 to 102.10 μM in anticancer assays, indicating lower potency in some cases. nih.gov However, other studies have noted that counterparts incorporating a 5-chlorobenzo[d]oxazole moiety were slightly more advantageous for cytotoxic activity than unsubstituted analogues. semanticscholar.org

In one study, a 5-chlorobenzo[d]oxazole derivative bearing a terminal 2-methoxy phenyl moiety (Compound 14b) demonstrated potent cytotoxic activities against both MCF-7 and HepG2 cell lines with IC50 values of 4.75 ± 0.21 and 4.61 ± 0.34 μM, respectively. semanticscholar.org Furthermore, this compound showed a promising VEGFR-2 inhibitory effect with a protein concentration of 705.7 ± 20.3 pg/ml, comparable to the reference drug sorafenib. semanticscholar.org

The c-Met proto-oncogene, another receptor tyrosine kinase, is also a critical target in cancer therapy. Research has been conducted on aminopyridines substituted with benzoxazole as potential c-Met kinase inhibitors, indicating that the benzoxazole scaffold is of interest for targeting this receptor. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Benzoxazole Analogues

| Compound | Description | VEGFR-2 Inhibition IC50 (nM) |

| 12l | 5-methylbenzo[d]oxazole derivative | 97.38 |

| 12d | Unsubstituted benzo[d]oxazole derivative | 194.6 |

| 12i | Unsubstituted benzo[d]oxazole derivative | 155 |

| Sorafenib | Reference Drug | 48.16 |

Data sourced from a study on benzoxazole derivatives as new VEGFR-2 inhibitors. nih.gov

Modulation of Cellular Processes (e.g., Apoptosis Induction)

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Benzoxazole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, a potent benzoxazole derivative, compound 12l, was found to induce apoptosis in HepG2 cells by 35.13%. nih.gov This was accompanied by a significant elevation in the levels of pro-apoptotic proteins like caspase-3 (2.98-fold) and BAX (3.40-fold), and a reduction in the anti-apoptotic protein Bcl-2 level (2.12-fold). nih.gov

Another study highlighted a benzoxazole derivative (compound 8d) that dramatically increased the death rate of HepG2 cells from 2.70% to 70.23%, with the apoptosis rate increasing from 0.60% to 65.22% at the late stage. nih.gov This suggests that apoptosis is a primary mechanism of cell death induced by these compounds. nih.gov

Interaction with Specific Protein Targets (e.g., AhR, PARP-2)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in the regulation of immune responses and cellular proliferation. While it is a target of interest in cancer research, there is currently a lack of specific studies investigating the interaction of this compound or its close analogues with AhR.

In Vitro Anti-proliferative Assays and Cellular Metabolism Impact

The anti-proliferative activity of 5-chloro-benzoxazole derivatives has been evaluated against various human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the specific analogue and the cancer cell line.

For instance, a series of 5-chlorobenzo[d]oxazole-based compounds were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with the most potent derivative showing IC50 values of 4.75 ± 0.21 μM and 4.61 ± 0.34 μM, respectively. semanticscholar.org In another study, 5-chlorobenzoxazole (B107618) derivatives exhibited a range of IC50 values against HepG2 and MCF-7 cell lines, from 26.31 to 102.10 μM. nih.gov

There is currently a lack of specific research on the impact of this compound or its analogues on cellular metabolism in cancer cells.

Table 2: In Vitro Anti-proliferative Activity of Selected 5-Chlorobenzoxazole Analogues

| Compound | Cell Line | IC50 (µM) |

| 14b | MCF-7 | 4.75 ± 0.21 |

| 14b | HepG2 | 4.61 ± 0.34 |

| 12k | HepG2 | 28.36 |

| 12b | HepG2 | >100 |

| 12e | HepG2 | 30.11 |

Data compiled from studies on the anti-proliferative evaluation of new benzoxazole derivatives. nih.govsemanticscholar.org

Structure-Activity Relationship Studies for Anticancer Potency (Role of 5-Chloro Substituent)

Conversely, other research has indicated that 5-chlorobenzoxazole derivatives can be less potent than their 5-methyl or unsubstituted counterparts. nih.gov In one study, 5-methylbenzoxazole derivatives were more significant than 5-chlorobenzoxazole derivatives in terms of anti-proliferative and VEGFR-2 inhibitory activities. nih.gov This highlights that while the 5-chloro group can contribute to activity, its effect is modulated by other substituents on the benzoxazole scaffold.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties, with a key target being the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the production of prostaglandins, which are key mediators of inflammation.

Studies have shown that chloro derivatives of benzoxazoles can be more potent anti-inflammatory agents than their non-chlorinated counterparts. nih.gov A series of new 2-arylidene-N-(5-chloro benzoxazole-2-yl) hydrazine carboxamide derivatives were synthesized and showed promising anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov

Furthermore, various benzoxazole derivatives have been evaluated for their ability to inhibit the COX-2 enzyme. In one study, a 2-amino-N1-(4-chloro benzylidene) benzoxazole-5-carbohydrazide showed COX-2 inhibition with an IC50 value of 31.2 µg/ml. nano-ntp.com This indicates that the benzoxazole scaffold, including 5-chloro substituted derivatives, is a promising template for the development of new anti-inflammatory agents targeting the COX pathway.

Table 3: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Description | COX-2 Inhibition IC50 (µg/ml) |

| E-series compound 1 | 2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | 22.3 |

| E-series compound 2 | 2-amino-N1-(4-chloro benzylidene) benzoxazole-5-carbohydrazide | 31.2 |

| B-series compound 1 | Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | 25.8 |

| Celecoxib | Reference Drug | 13.4 |

Data from a study on the cyclooxygenase (COX) inhibition of novel benzoxazole derivatives. nano-ntp.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives is evolving beyond traditional methods, with a strong emphasis on sustainability and efficiency. mdpi.com Future research will likely concentrate on optimizing and discovering new synthetic pathways that are not only high-yielding but also environmentally benign.

Key developments include:

Microwave and Ultrasound-Assisted Synthesis : These techniques offer significant advantages over conventional heating methods, including drastically reduced reaction times and often improved yields. mdpi.com For instance, the cyclocondensation of Schiff bases to form benzoxazoles has been achieved with higher yields in shorter times using microwave and ultrasound assistance compared to conventional methods. mdpi.com

Mechanochemistry : This solvent-free approach involves grinding reactants together, offering a green alternative that minimizes waste. It has been successfully applied to the synthesis of benzoxazole derivatives, demonstrating comparable or even higher yields than traditional solution-phase reactions. mdpi.com

Novel Catalytic Systems : The exploration of more efficient and reusable catalysts is a major trend. This includes the use of metal nanoparticles, such as copper(II) ferrite, which can be easily recovered and recycled. organic-chemistry.org Additionally, metal-free catalysts like imidazolium (B1220033) chloride are gaining traction for their cost-effectiveness and lower environmental impact. mdpi.com

Flow Chemistry : Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of benzoxazoles. This methodology allows for precise control over reaction parameters, leading to higher purity and consistency of the final product.

Comparison of Synthetic Methodologies for Benzoxazoles

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted | Reduced reaction time, increased yields, energy efficiency. | Cyclocondensation of Schiff bases. | mdpi.com |

| Ultrasound-Assisted | Shorter reaction times, improved yields. | Synthesis of 2-substituted benzoxazoles. | mdpi.comresearchgate.net |

| Mechanochemistry | Solvent-free, high yields, minimal waste. | Cyclocondensation reactions. | mdpi.com |

| Reusable Catalysts (e.g., CuFe2O4) | Sustainable, cost-effective, easy separation. | Synthesis from N-(2-halophenyl)benzamides. | organic-chemistry.org |

| Metal-Free Catalysis | Economical, reduced metal contamination. | Synthesis using imidazolium chloride. | mdpi.com |

Advanced Computational Approaches for Rational Drug Design and Mechanistic Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before synthesis. openmedicinalchemistryjournal.com For benzoxazole derivatives, these approaches are crucial for accelerating the identification of promising drug candidates.

Future computational efforts will focus on:

Molecular Docking and Virtual Screening : These techniques are used to predict the binding affinity and orientation of potential drug candidates within the active site of a biological target. nih.govresearchgate.net This allows for the high-throughput screening of large compound libraries to identify potential hits, such as VEGFR-2 inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. chemistryjournal.net These models are used to predict the activity of newly designed benzoxazole derivatives and to guide the optimization of lead compounds. chemistryjournal.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of the binding mechanism and stability of the interaction.

Mechanistic Prediction : Computational tools can be employed to predict the most likely reaction mechanisms for the synthesis of benzoxazoles, helping to optimize reaction conditions and design more efficient synthetic routes. researchgate.net

Computational Tools in Benzoxazole Drug Design

| Computational Tool | Application in Benzoxazole Research | Reference |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to targets like VEGFR-2 and COX-2. | researchgate.netfigshare.com |

| Virtual Screening (VS) | Identifying novel drug-like compounds from large molecular libraries. | openmedicinalchemistryjournal.com |

| QSAR | Guiding the design of compounds with desired biological properties. | chemistryjournal.net |

| Molecular Dynamics (MD) | Studying the stability and dynamics of ligand-receptor complexes. | researchgate.net |

Exploration of New Biological Targets and Pathways for Therapeutic Development

While benzoxazoles are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects, there is a continuous search for novel biological targets to address unmet medical needs. researchgate.netontosight.ai The versatility of the benzoxazole scaffold allows for modifications to target a wide range of proteins and pathways. scite.ai

Emerging areas of exploration include:

Kinase Inhibitors : Many cancers are driven by the aberrant activity of protein kinases. nih.gov Benzoxazole derivatives are being designed and evaluated as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. researchgate.netnih.gov

Enzyme Inhibition : Beyond kinases, other enzymes are being explored as targets. For example, benzoxazole derivatives have shown potential as inhibitors of monoamine oxidase (MAO), which is relevant for neurodegenerative diseases, and α-glucosidase, a target for diabetes. researchgate.netnih.gov

Targeting Protein-Protein Interactions : Disrupting key protein-protein interactions is an emerging strategy in drug discovery. The benzoxazole scaffold can be elaborated to create molecules that interfere with these interactions in disease-related pathways.

Modulation of Signaling Pathways : Research is focusing on benzoxazoles that can modulate critical signaling pathways involved in cell proliferation and survival, such as the Akt and NF-κB pathways in lymphoma cells. researchgate.net

Potential Biological Targets for Benzoxazole Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR-2 | Cancer | researchgate.netnih.gov |

| Enzymes | Monoamine Oxidase (MAO) | Neurodegenerative Diseases | researchgate.net |

| Enzymes | α-Glucosidase | Diabetes | nih.gov |

| Signaling Proteins | Akt, NF-κB | Cancer (Lymphoma) | researchgate.net |

| Bacterial Enzymes | DNA Gyrase | Bacterial Infections | nih.gov |

Integration of Multi-Omics Data in Structure-Activity Relationship Studies

To gain a more comprehensive understanding of how benzoxazole derivatives exert their biological effects, future research will increasingly rely on the integration of multi-omics data. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to a compound. rsc.org

Key aspects of this integration include:

Enhanced SAR Studies : By correlating the chemical structure of a benzoxazole derivative with changes across multiple omics levels, researchers can develop more refined Structure-Activity Relationship (SAR) models. nih.gov This moves beyond simple activity readouts to understand the compound's impact on entire biological networks.

Mechanism of Action Deconvolution : Multi-omics can help elucidate the precise mechanism of action of a bioactive compound by identifying the pathways and molecular interactions that are perturbed upon treatment. elifesciences.org

Biomarker Discovery : Integrated omics analysis can help identify biomarkers that predict a patient's response to a particular benzoxazole-based therapeutic, paving the way for personalized medicine. nih.gov

Target Validation : This approach can validate intended biological targets and uncover potential off-target effects, providing a more complete picture of a drug's pharmacological profile. elifesciences.org

Application of Green Chemistry Principles in Benzoxazole Research

The principles of green chemistry are becoming central to chemical research and manufacturing to minimize environmental impact. jetir.org The synthesis of benzoxazoles is an area where these principles can be widely applied. researchgate.net

Future research will emphasize:

Use of Green Solvents : A major focus is replacing hazardous organic solvents with environmentally friendly alternatives like water, glycerol (B35011), or deep eutectic solvents. mdpi.comorgchemres.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Electrochemical oxidation/cyclization is one such atom-economical method that generates only H₂ as a byproduct. organic-chemistry.org

Energy Efficiency : Employing methods like microwave or ultrasound irradiation that reduce energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks : Exploring the use of bio-based starting materials for the synthesis of the benzoxazole core.

Catalyst Reusability : Developing and utilizing catalysts that can be easily recovered and reused for multiple reaction cycles, which is both economically and environmentally beneficial. organic-chemistry.org

Green Chemistry Approaches in Benzoxazole Synthesis

| Green Chemistry Principle | Application Example | Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Using water or glycerol as the reaction medium. | Reduced toxicity and environmental impact. | organic-chemistry.orgorgchemres.org |

| Energy Efficiency | Microwave and ultrasound-assisted synthesis. | Shorter reaction times, lower energy consumption. | mdpi.comresearchgate.net |

| Catalysis | Using reusable catalysts like samarium triflate or magnetic nanoparticles. | Waste reduction, cost savings. | organic-chemistry.orgresearchgate.net |

| Atom Economy | Electrochemical synthesis generating only H₂ byproduct. | Maximizes reactant incorporation, minimizes waste. | organic-chemistry.org |

| Waste Prevention | Solvent-free mechanochemical synthesis. | Eliminates solvent waste and purification steps. | mdpi.com |

Q & A

Q. Basic

- Spectroscopy :

- Crystallography :

- X-ray diffraction : Monoclinic crystal systems (e.g., P21/n space group with a = 9.4403 Å, β = 101.67°) provide bond angles and packing motifs () .

Q. Advanced

- Substituent variation :

- Electron-withdrawing groups (e.g., Cl at position 5) enhance antifungal activity by increasing electrophilicity .

- Methylthio groups improve lipophilicity, aiding membrane penetration (MIC = 8 µg/mL against Candida albicans) .

- Bioisosteric replacement :

- Assay design :

- Use agar dilution for fungi and broth microdilution for bacteria, with clotrimazole/ampicillin as controls .

Q. Advanced

- Microwave irradiation : Reduces reaction time from 12 hours to 20 minutes (e.g., 85% yield for triazole derivatives vs. 65% conventional heating) .

- Flow chemistry : Enhances scalability and reproducibility for multi-step sequences (e.g., continuous thiolation-cyclization).

- Catalyst optimization : Pd(OAc)2/XPhos systems achieve >90% coupling efficiency in heteroaryl syntheses .

What in vitro assays are standard for evaluating antimicrobial efficacy?

Q. Basic

- Agar diffusion : Measure inhibition zones (mm) against S. aureus or A. fumigatus .

- MIC/MBC determination : Use microbroth dilution (CLSI guidelines) with serial dilutions (2–256 µg/mL) .

- Time-kill assays : Quantify log10 CFU reduction over 24 hours for bactericidal/fungicidal effects .

How do computational methods predict biological activity?

Q. Advanced

- QSAR modeling : Correlate logP and polar surface area (PSA) with antifungal activity (e.g., PSA < 80 Ų predicts blood-brain barrier penetration) .

- Docking studies : Simulate binding to CYP51 (fungal lanosterol demethylase) to prioritize derivatives with H-bonding to heme iron .

- MD simulations : Assess stability of benzoxazole derivatives in lipid bilayers to optimize pharmacokinetics .

How are stability and degradation profiles analyzed under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.